![molecular formula C26H34N4O12S2 B3002759 5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid CAS No. 1949815-93-3](/img/structure/B3002759.png)
5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid
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Overview
Description
The compound “5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine . This structure is found in many biologically active compounds, including life-saving antibiotics like penicillin and cephalosporin .
Synthesis Analysis
The synthesis of azetidine derivatives has been extensively studied. One common method involves the use of β-lactams as building blocks . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has also been developed .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse. For instance, the azetidin-2-one ring has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . The DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles, has been used to synthesize related compounds .Scientific Research Applications
Pharmaceutical Drug Design
The azetidine moiety is a significant pharmacophore in medicinal chemistry. It is known for its role in the development of beta-lactam antibiotics, such as penicillin and cephalosporin . The presence of the thienopyridine structure in this compound suggests potential activity in cardiovascular diseases, as thienopyridines are known for their antiplatelet properties. This compound could be explored for the design of new drugs with improved efficacy and reduced side effects.
Organic Synthesis
In organic synthesis, the azetidine ring can serve as a building block for the construction of more complex molecules . The oxalic acid component could be used to introduce carboxylic acid functionality, which is a crucial feature in many organic reactions. Researchers might investigate the use of this compound in the synthesis of novel organic materials with unique properties.
Material Science
Thienopyridines have been investigated for their electronic properties, which could be leveraged in material science . This compound might be used in the development of organic semiconductors or as a component in photovoltaic cells, contributing to the advancement of renewable energy technologies.
Future Directions
The future directions in the research and development of azetidine derivatives are promising. The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics, and further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities . The development of new synthetic strategies and the exploration of novel applications in medicinal chemistry are ongoing .
Mechanism of Action
Target of Action
Compounds containing azetidine and oxetane rings are known to exhibit a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Azetidine derivatives are known to be involved in a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of azetidine and oxetane rings .
Result of Action
Compounds containing azetidine and oxetane rings are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
5-(azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2S.3C2H2O4/c2*1-3-12(9-5-11-6-9)7-8-2-4-13-10(1)8;3*3-1(4)2(5)6/h2*2,4,9,11H,1,3,5-7H2;3*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMWOVQJPJESMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CNC3.C1CN(CC2=C1SC=C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate |
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